![molecular formula C17H20N4O3 B2983698 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251657-17-6](/img/structure/B2983698.png)
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
“N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a dihydroisoquinoline group, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in various biologically active compounds .
Scientific Research Applications
- It has been studied for its antidepressant, anti-hypertensive, antiulcer, and analgesic activities .
- Compounds containing this unit are also relevant for HIV-1 integrase inhibition, schizophrenia treatment, anxiety management, and cancer chemotherapy .
- Compound 38, derived from this core, achieves remarkable anti-AKR1C3 selectivity (up to 5000-fold) and shows promise as a potential therapeutic agent .
- In animal studies, 3,4-dihydroisoquinolin-2(1H)-sulfonamide demonstrated antidiabetic and hypolipidemic effects in alloxan-induced diabetic rats .
Medicinal Chemistry and Drug Development
AKR1C3 Inhibition
Antidiabetic and Hypolipidemic Properties
Natural Product Synthesis
Future Directions
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-20-11-14(17(19-20)24-2)16(23)18-9-15(22)21-8-7-12-5-3-4-6-13(12)10-21/h3-6,11H,7-10H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBJUELUZOGIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide |
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